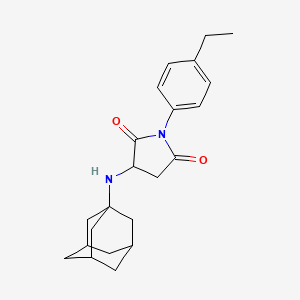

3-(1-Adamantylamino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(1-Adamantylamino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione is a chemical that likely features a pyrrolidine dione structure substituted with adamantylamino and ethylphenyl groups. Although the specific compound is not directly discussed in the provided papers, the general chemical frameworks and reactions described can offer insights into its properties and synthesis.

Synthesis Analysis

The synthesis of pyrrolidine diones can be inferred from the methodologies described in the papers. For instance, the one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine suggests a potential pathway for synthesizing related pyrrolidine diones by substituting the aminomethylpyridine with an adamantylamine derivative . Additionally, the reactions of pyridine 1-oxides with 1-adamantanethiol in acetic anhydride indicate that adamantyl groups can be introduced into heterocyclic compounds, which could be relevant for the synthesis of the adamantylamino group in the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, as seen in the study of unsymmetrical Schiff bases derived from 3,4-diaminopyridine . This technique could similarly be applied to determine the crystal and molecular structure of 3-(1-Adamantylamino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione, providing insights into its conformation and the arrangement of its substituents.

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine diones can be complex, as indicated by the spiroheterocyclization of 1H-pyrrole-2,3-diones with 3-arylamino-1H-inden-1-ones . Such reactions lead to the formation of spiro compounds, which suggests that the target compound might also undergo similar cyclization reactions under the right conditions, potentially leading to the formation of novel spiroheterocycles.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(1-Adamantylamino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the solubility, melting point, and stability of the compound could be influenced by the presence of the bulky adamantyl group and the electronic effects of the ethylphenyl substituent. The compound's reactivity with various reagents, such as thiols or amines, could also be predicted based on the behavior of related pyrrolidine diones and pyridine oxides .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Acylation of Pyrrolidine-2,4-diones : Research by Jones et al. (1990) on the acylation of pyrrolidine-2,4-diones, which are structurally related to the compound , discusses a method for synthesizing 3-acyltetramic acids. This process involves condensation, Dieckmann cyclisation, and hydrolysis-decarboxylation, followed by acylation with acid chlorides in the presence of Lewis acids, suggesting potential synthetic pathways that could be applied to the target compound for creating novel derivatives (Jones et al., 1990).

Medicinal Chemistry Applications

Antiviral Activity : Stamatiou et al. (2001) synthesized 3-(2-adamantyl)pyrrolidines and evaluated their activity against influenza A virus, demonstrating significant antiviral activity. This research indicates that adamantyl and pyrrolidine structures can be crucial for antiviral properties, suggesting that the target compound might also have potential antiviral applications if structurally related (Stamatiou et al., 2001).

Materials Science Applications

Conjugated Polyelectrolytes for Electronics : Hu et al. (2015) discuss the synthesis of an n-type conjugated polyelectrolyte incorporating pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) derivatives for use as an electron transport layer in polymer solar cells. The electron-deficient nature and planar structure of DPP backbones, which are related to the core structure of the target compound, highlight its potential application in the development of electronic materials (Hu et al., 2015).

Eigenschaften

IUPAC Name |

3-(1-adamantylamino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-2-14-3-5-18(6-4-14)24-20(25)10-19(21(24)26)23-22-11-15-7-16(12-22)9-17(8-15)13-22/h3-6,15-17,19,23H,2,7-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJIDOVISDKJDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-5-methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B2512131.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2512136.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2512139.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2512140.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2512146.png)